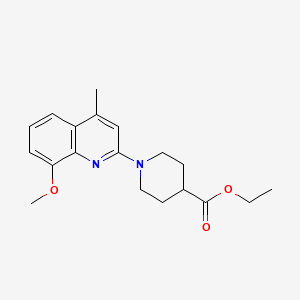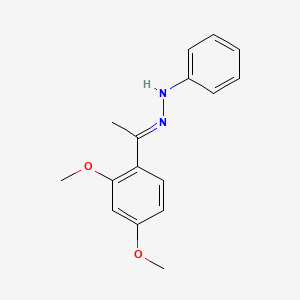
ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, also known as MQP, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate may exert its biological activities by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemical and Physiological Effects:
ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been found to possess antifungal properties and has been investigated for its potential use in the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate in lab experiments is its relatively low toxicity. This makes it a suitable compound for in vitro and in vivo studies. However, one of the limitations of using ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. One area of interest is the development of more efficient synthesis methods for ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. Another area of interest is the investigation of the potential use of ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate in the treatment of Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate and to identify its molecular targets.
Méthodes De Synthèse
Ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate can be synthesized by the reaction of 8-methoxy-4-methylquinoline-2-carbaldehyde with piperidine and ethyl 4-chloro-4-oxobutanoate in the presence of a catalyst. The resulting product is then subjected to hydrolysis to obtain ethyl 1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate.
Propriétés
IUPAC Name |
ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-24-19(22)14-8-10-21(11-9-14)17-12-13(2)15-6-5-7-16(23-3)18(15)20-17/h5-7,12,14H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISXHNOGKJILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)




![ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5718469.png)

![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)

